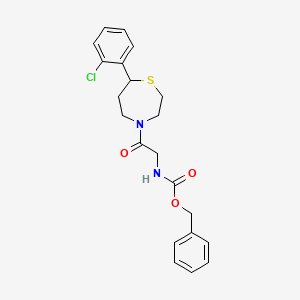

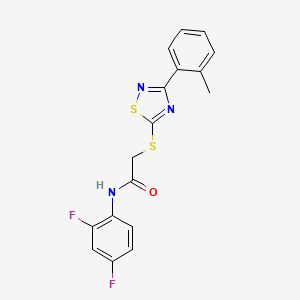

N-(3-(1,1-二氧化异噻唑烷-2-基)苯基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和抗菌活性

N-(3-(1,1-二氧化异噻唑烷-2-基)苯基)-4-甲氧基苯甲酰胺及其衍生物已被合成并对其抗菌性能进行了评估。Desai、Rajpara 和 Joshi (2013) 的一项研究探索了一系列具有 N-(5-(2-(5-(芳基亚烯基)-4-氧代-3-苯基噻唑烷-2-亚烯基)肼基羰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺结构的化合物的合成和抗菌筛选。这些化合物对革兰氏阳性菌(金黄色葡萄球菌、化脓性链球菌)和革兰氏阴性菌(大肠杆菌、铜绿假单胞菌)均表现出体外抗菌活性,并对真菌(白色念珠菌、黑曲霉、棒曲霉)具有抑制作用,表明它们在微生物疾病治疗中的潜在干预作用 (Desai, Rajpara, & Joshi, 2013).

生物活性及潜在治疗应用

Patel 和 Dhameliya (2010) 的另一项研究合成了 N-(5-亚苄基-4-氧代-2-取代苯基噻唑烷-3-基)-5-((1, 3-二氧代异吲哚啉-2-基)甲基)-2-羟基苯甲酰胺衍生物,并评估了其生物活性。这些化合物显示出有希望的抗菌和抗真菌活性,表明它们作为抗菌剂的潜力 (Patel & Dhameliya, 2010).

化学结构和分子相互作用

Karabulut 等人。(2014) 关注 N-3-羟基苯基-4-甲氧基苯甲酰胺的分子结构,通过晶体学数据和计算分析研究了分子间相互作用对分子几何形状的影响。这项研究强调了理解化学结构对于开发药物化合物的重要性 (Karabulut et al., 2014).

作用机制

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest.

Mode of Action

It is believed to interact with its target, cyclin-dependent kinase 2, leading to changes in the enzyme’s activity . This interaction may result in the inhibition of the enzyme, thereby affecting the progression of the cell cycle.

Biochemical Pathways

The biochemical pathways affected by N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide are primarily related to cell cycle regulation . By inhibiting Cyclin-dependent kinase 2, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and preventing cell proliferation.

Result of Action

The molecular and cellular effects of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide’s action are likely related to its ability to inhibit Cyclin-dependent kinase 2 . This inhibition can disrupt the cell cycle, potentially leading to cell cycle arrest and preventing cell proliferation.

属性

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-16-8-6-13(7-9-16)17(20)18-14-4-2-5-15(12-14)19-10-3-11-24(19,21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUMJZDICSUQEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2970547.png)

![1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2970549.png)

![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2970556.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2970560.png)

![3-(2,5-dimethylbenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970564.png)

![3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole](/img/structure/B2970565.png)